

# Structure-Activity Relationship of Pyridoxal Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: Pyridoxal

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **pyridoxal** analogs, focusing on their inhibitory activity against key protein targets. The information is compiled from peer-reviewed studies and presented to facilitate the rational design of novel therapeutic agents.

## Overview of Pyridoxal Analogs in Drug Discovery

**Pyridoxal**, a form of vitamin B6, and its phosphorylated derivative, **pyridoxal-5'-phosphate** (PLP), are essential cofactors for a multitude of enzymatic reactions in the body. The unique chemical reactivity of the **pyridoxal** scaffold has made it an attractive starting point for the design of enzyme inhibitors and receptor antagonists. By systematically modifying the functional groups on the **pyridoxal** ring, researchers have developed potent and selective modulators of various biological targets, including protein tyrosine phosphatases and purinergic receptors. This guide focuses on two such targets: Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) and the P2Y13 receptor, both of which are implicated in various disease states.

## Comparative Analysis of Pyridoxal Analogs as LMW-PTP Inhibitors

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is a key regulator in cellular signaling pathways, and its overactivity has been linked to cancer and metabolic diseases.

**Pyridoxal**-5'-phosphate has been identified as a micromolar inhibitor of LMW-PTP. The following table summarizes the SAR of a series of non-hydrolysable phosphonate analogs of PLP designed to improve potency and selectivity.

Data Presentation: SAR of **Pyridoxal** Analogs as LMW-PTP Inhibitors

Compound	R Group Modification	Ki (μM) - IFA	Ki (μM) - IFB	Selectivity (IFB/IFA)
PLP	-OPO3H2	Potent (micromolar)	Potent (micromolar)	-
5	-CH2PO3H2	1.84	15.6	8.5
16	(See original publication for structure)	>1000	2.7	~370-fold for IFB

#### Key Findings:

- Replacement of the hydrolyzable phosphate group in PLP with a non-hydrolysable phosphonate (as in compound 5) maintained inhibitory activity.[\[1\]](#)
- Compound 5 was identified as the most potent inhibitor for both isoforms tested.[\[1\]](#)
- Compound 16 demonstrated high selectivity for the IFB isoform of LMW-PTP, with a selectivity of approximately 370-fold over the IFA isoform.[\[1\]](#)

## Comparative Analysis of Pyridoxal Analogs as P2Y13 Receptor Antagonists

The P2Y13 receptor is an ADP-responsive G protein-coupled receptor involved in various physiological processes, including cholesterol metabolism and neuronal function. **Pyridoxal**-5'-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a derivative of **pyridoxal** phosphate, is a

known antagonist of P2 receptors. The following table presents the SAR of a series of PPADS analogs with modifications on the phenylazo ring.

Data Presentation: SAR of **Pyridoxal** Analogs as P2Y13 Receptor Antagonists

Compound	Substitution on Phenylazo Ring	pIC50	IC50 (μM)	Fold Potency vs. PPADS
PPADS	2,4-disulfonate	-	11.7	1
MRS 2211	2-chloro-5-nitro	5.97	>10 (for P2Y1)	45
MRS 2603	4-chloro-3-nitro	6.18	0.245 (for P2Y1)	74

#### Key Findings:

- The addition of electron-withdrawing groups, such as nitro and chloro groups, to the phenylazo ring of PPADS significantly increased the antagonistic potency at the P2Y13 receptor.[\[2\]](#)[\[3\]](#)
- The 2-chloro-5-nitro analog (MRS 2211) and the 4-chloro-3-nitro analog (MRS 2603) were 45- and 74-fold more potent than PPADS, respectively.[\[2\]](#)[\[3\]](#)
- MRS 2211 displayed over 20-fold selectivity for the P2Y13 receptor compared to P2Y1 and P2Y12 receptors.[\[2\]](#)[\[3\]](#)
- The antagonism of MRS 2211 was determined to be competitive.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### A. LMW-PTP Inhibition Assay

The inhibitory activity of the **pyridoxal** analogs against LMW-PTP isoforms was determined using a spectrophotometric assay.

- Enzyme and Substrate Preparation: Recombinant LMW-PTP isoforms (IFA and IFB) were expressed and purified. p-Nitrophenyl phosphate (pNPP) was used as the substrate.

- Assay Buffer: The assay was performed in a buffer containing 50 mM Bis-Tris (pH 6.0), 200 mM NaCl, and 1 mM EDTA.
- Inhibition Assay:
  - The enzyme was pre-incubated with various concentrations of the inhibitor in the assay buffer for 10 minutes at room temperature.
  - The reaction was initiated by the addition of pNPP.
  - The rate of pNPP hydrolysis was monitored by measuring the increase in absorbance at 405 nm, corresponding to the formation of p-nitrophenolate.
- Data Analysis: The inhibition constant ( $K_i$ ) was determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard Michaelis-Menten kinetics for competitive inhibition.

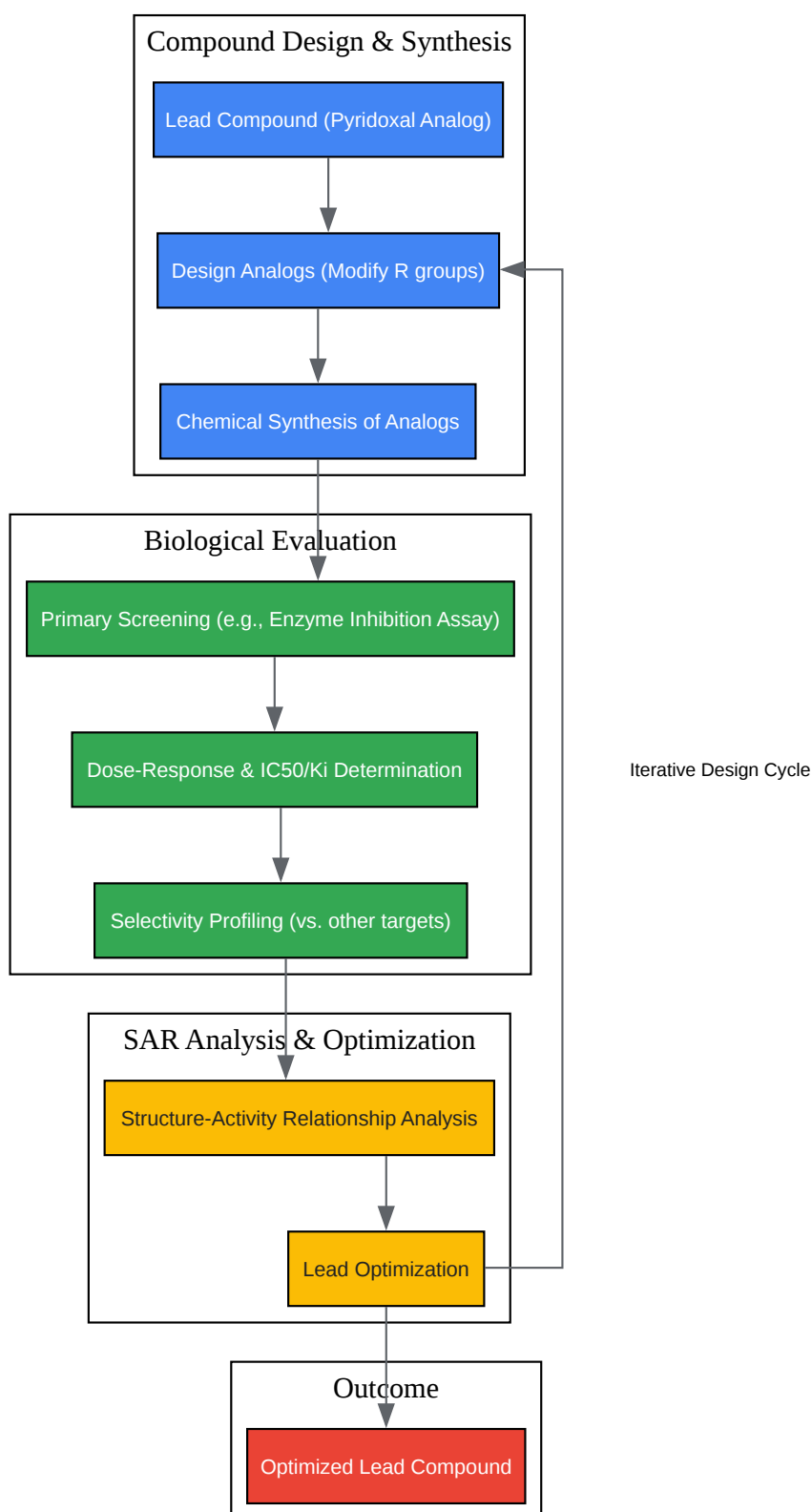
#### B. P2Y<sub>13</sub> Receptor Antagonism Assay (Phospholipase C Activation)

The antagonistic activity of the **pyridoxal** analogs at the human P2Y<sub>13</sub> receptor was assessed by measuring the inhibition of ADP-induced phospholipase C (PLC) activation in a cell-based assay.

- Cell Line: 1321N1 human astrocytoma cells stably co-expressing the human P2Y<sub>13</sub> receptor and the Gα<sub>16</sub> protein were used. The Gα<sub>16</sub> protein allows the Gα<sub>i</sub>-coupled P2Y<sub>13</sub> receptor to signal through the PLC pathway.
- Measurement of Inositol Phosphate (IP) Formation:
  - Cells were labeled with myo-[<sup>3</sup>H]inositol for 24 hours.
  - The cells were washed and pre-incubated with the antagonist at various concentrations for 30 minutes in a buffer containing 10 mM LiCl.
  - The cells were then stimulated with a submaximal concentration of ADP (e.g., 100 nM) for 30 minutes at 37°C.
  - The reaction was stopped by the addition of perchloric acid.

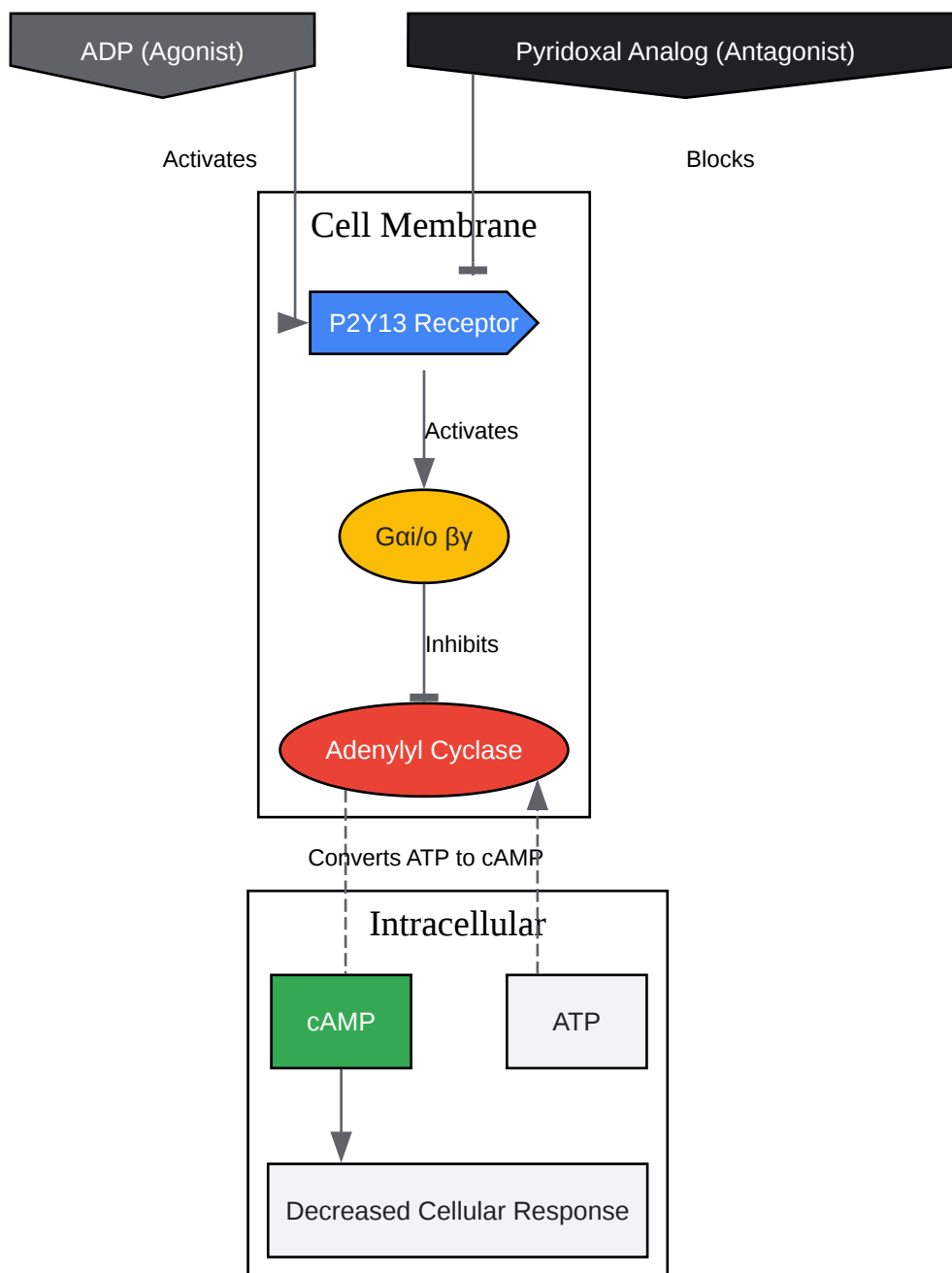
- The total [3H]inositol phosphates were separated by anion-exchange chromatography.
- Data Analysis: The concentration-response curves for the antagonists were generated, and the IC50 values (the concentration of antagonist that inhibits 50% of the ADP-induced IP formation) were calculated using non-linear regression. The pIC50 (-log IC50) values were then determined.

## Mandatory Visualizations



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Caption: General workflow for structure-activity relationship (SAR) studies of **pyridoxal** analogs.



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Caption: Simplified signaling pathway of the P2Y13 receptor and its inhibition by **pyridoxal** analogs.

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## References

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- 2. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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